molecular formula C9H7F2NO B3009444 6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one CAS No. 1352398-60-7

6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B3009444
CAS No.: 1352398-60-7
M. Wt: 183.158
InChI Key: DEXCEHXNZXFSQM-UHFFFAOYSA-N
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Description

6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound with the molecular formula C10H8F2NO It is a derivative of isoquinoline, a bicyclic aromatic compound, and features two fluorine atoms at the 6 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one typically involves the fluorination of 3,4-dihydro-2H-isoquinolin-1-one. One common method is the Castagnoli–Cushman reaction, which involves the reaction of an imine with an anhydride to form the isoquinolinone scaffold . The fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to introduce the fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinolinones depending on the nucleophile used.

Scientific Research Applications

6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to the inhibition of enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one
  • 6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one
  • 3,4-dihydroisoquinolin-1(2H)-one derivatives

Uniqueness

6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one is unique due to the presence of two fluorine atoms, which significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. The fluorine atoms increase the compound’s stability and lipophilicity, enhancing its potential as a drug candidate and its effectiveness in various applications .

Biological Activity

6,8-Difluoro-3,4-dihydro-2H-isoquinolin-1-one is a fluorinated derivative of isoquinoline, a bicyclic compound known for its diverse biological activities. The presence of fluorine atoms at the 6 and 8 positions significantly alters its chemical properties, enhancing stability and lipophilicity, which are critical for drug development. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

The molecular formula of this compound is C10H8F2NO. Its structure allows it to undergo various chemical reactions such as oxidation and reduction, leading to the formation of quinoline derivatives and tetrahydroisoquinoline derivatives respectively.

The biological activity of this compound can be attributed to its interaction with specific molecular targets in biological systems. The fluorine atoms enhance the compound’s ability to form hydrogen bonds with proteins and enzymes, potentially leading to the inhibition of various biological pathways. This mechanism is particularly relevant in the context of cancer therapy and enzyme inhibition .

Antitumor Activity

Recent studies have indicated that derivatives of isoquinolinones exhibit significant antitumor properties. For instance, compounds similar to this compound have been investigated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. In vitro assays demonstrated that certain analogs showed potent inhibitory activity against PARP1 and PARP2, with IC50 values in the nanomolar range .

CompoundPARP1 IC50 (µM)PARP2 IC50 (µM)Selectivity Index
This compoundTBDTBDTBD
Olaparib (control)0.50.153.33
Compound 3l0.156TBDTBD

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored. Studies suggest that fluorinated isoquinolines possess enhanced activity against various bacterial strains due to their unique structural configurations which facilitate better interaction with microbial targets.

Case Studies

Case Study 1: Antitumor Efficacy

In a study focusing on the synthesis and evaluation of novel isoquinolone derivatives as PARP inhibitors, researchers found that certain compounds exhibited superior efficacy compared to existing therapies like Olaparib. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards PARP isoforms .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial activity of several fluorinated isoquinoline derivatives against common pathogens. The results indicated that compounds with similar structural motifs to this compound demonstrated significant inhibition zones in agar diffusion assays.

Properties

IUPAC Name

6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h3-4H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXCEHXNZXFSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=C(C=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 1000 ml 3-neck round bottom flask, fitted with an overhead stirrer, was charged with 5,7-difluoro-2,3-dihydro-1H-indene-1-one (10 g, 59.4 mmol) followed by dry dichloromethane (100 ml) and methanesulfonic acid (71.3 ml, 1.1 mol). The reaction was cooled to 0° C. (ice bath) and to this was added sodium azide (5.41 g; 83.2 mmol) in 4 equal portions over 20 minutes. The reaction was stirred at 0° C. for 2 hours and then a 20% aqueous solution of sodium hydroxide (175 ml) was added over 30 minutes with vigorous stirring. After complete addition the mixture was transferred to a separatory funnel and the methylene chloride phase was isolated. This was shaken with an equal volume of 50% diluted brine solution. The organic phase was collected and the aqueous phases were back extracted with dichloromethane (2×80 ml). The organic phases were combined, dried (magnesium sulfate), filtered and concentrated in vacuo. The crude residue was purified via HPLC on silica gel, eluting with 40% to 95% ethyl acetate/hexanes to provide the desired product as a white solid (8.364 g). (M+H)+=184 m/e.
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